4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C15H19N3 and its molecular weight is 241.338. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, closely related to the queried compound, have shown high inhibition performance against mild steel corrosion in acidic environments. These derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their electrochemical and surface analysis properties, demonstrating effectiveness as corrosion inhibitors (Saady et al., 2021).
Medicinal Chemistry
- Imidazo[4,5-c]pyridines have been synthesized for potential anticancer applications. One derivative, in particular, was shown to cause the accumulation of cells at mitosis, indicating its potential as a mitotic inhibitor (Temple et al., 1987).
- The development of P2X7 receptor antagonists for potential therapeutic applications has involved tetrahydro-imidazo[4,5-c]pyridine derivatives. One such compound demonstrated promising pharmacokinetic properties and potential as a treatment option for conditions involving the P2X7 receptor (Swanson et al., 2016).
- Conformationally restricted fused imidazole derivatives, including tetrahydroimidazo[4,5-c]pyridine, have been explored as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds may be useful for treating conditions like irritable bowel syndrome and side effects of cancer chemotherapy (Ohta et al., 1996).
Chemistry and Synthesis
- Research into the solid-phase synthesis of tetrahydroimidazopyridines, including 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines, has developed methods for creating these compounds on a solid support. This technique is important for the efficient synthesis of these compounds for various applications (Hutchins & Chapman, 1996).
- Methods for the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines have been developed, facilitating the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. These methods highlight the importance of imidazo[4,5-c]pyridine derivatives in pharmaceutical research (Wang et al., 2022).
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-10(2)11-3-5-12(6-4-11)14-15-13(7-8-16-14)17-9-18-15/h3-6,9-10,14,16H,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXQEAWYNFGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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